molecular formula C14H17N5 B1681965 Sotirimod CAS No. 227318-75-4

Sotirimod

Cat. No.: B1681965
CAS No.: 227318-75-4
M. Wt: 255.32 g/mol
InChI Key: ZXBCLVSLRUWISJ-UHFFFAOYSA-N
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Description

Sotirimod is a small molecule drug that has been investigated for its potential use in treating actinic keratosis and skin infections. It is known for its immunomodulatory properties, which make it a promising candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sotirimod involves several steps, starting with the preparation of the core imidazo[4,5-c]1,5-naphthyridin-4-amine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sotirimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Sotirimod exerts its effects through the activation of Toll-like receptor 7 (TLR7). This activation leads to the stimulation of immune responses, including the production of cytokines and the activation of immune cells. The molecular targets and pathways involved include the TLR7 signaling pathway, which plays a crucial role in modulating the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sotirimod

This compound is unique due to its specific structural features and its potent immunomodulatory effects. It has shown promise in preclinical studies for its ability to modulate immune responses effectively, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBCLVSLRUWISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177269
Record name Sotirimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227318-75-4
Record name Sotirimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotirimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotirimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTIRIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous ammonium hydroxide (5.07 kg of 30% w/w) was added over a period of ten minutes to a suspension of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide (6.00 kg, 23.4 mol) in ethanol (23.2 kg) at 22° C. The reaction was stirred for five minutes. Benzenesulfonyl chloride (8.80 kg, 49.8 mol) was added over a period of 30 minutes. The reaction was stirred for one hour at 22° C. A solution of aqueous sodium hydroxide (15.0 kg of 25% w/w) and water (34.0 kg) was added to the reaction mixture over a period of 30 minutes at 22° C. to adjust the mixture to pH 13. The resulting mixture was cooled to 11° C. and stirred at that temperature for three hours and then separated by centrifugation. A solid was collected, washed with demineralized water (105.0 kg) at 22° C. until the filtrate was pH 7, and dried under vacuum (2×103 Pa, 0.02 bar) at 45° C. for 24 hours to provide 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine.
Quantity
5.07 kg
Type
reactant
Reaction Step One
Name
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
23.2 kg
Type
solvent
Reaction Step One
Quantity
8.8 kg
Type
reactant
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Name
Quantity
34 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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